4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate
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Overview
Description
4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE typically involves the reaction of 4-aminophenyl 4-methylbenzoate with 1,1-dioxo-1,2-benzothiazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: Widely studied for their diverse applications in medicinal chemistry and materials science.
Uniqueness
4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE is unique due to its specific structure, which combines the benzothiazole moiety with a phenyl 4-methylbenzoate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H16N2O4S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H16N2O4S/c1-14-6-8-15(9-7-14)21(24)27-17-12-10-16(11-13-17)22-20-18-4-2-3-5-19(18)28(25,26)23-20/h2-13H,1H3,(H,22,23) |
InChI Key |
ZUXLLZFNBQXSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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